molecular formula C6H9ClN4O B2471394 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide CAS No. 512809-15-3

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B2471394
CAS No.: 512809-15-3
M. Wt: 188.62
InChI Key: DFWIFXSMPUBZKW-UHFFFAOYSA-N
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Description

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4-position, two methyl groups at the 1- and 5-positions, and a carbohydrazide group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups .

Scientific Research Applications

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of both chloro and carbohydrazide groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-chloro-1,5-dimethylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c1-3-4(7)5(6(12)9-8)10-11(3)2/h8H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWIFXSMPUBZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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